1-Methyl-d3 Isonicotinamide Chloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
175.63 g/mol |
IUPAC Name |
1-(trideuteriomethyl)pyridin-1-ium-4-carboxamide;chloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-4-2-6(3-5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i1D3; |
InChI Key |
NCSYUVDQJSKXQH-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1=CC=C(C=C1)C(=O)N.[Cl-] |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(=O)N.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl D3 Isonicotinamide Chloride
Precursor Synthesis and Deuterium (B1214612) Incorporation Strategies
The cornerstone of synthesizing 1-Methyl-d3 Isonicotinamide (B137802) Chloride is the preparation of a deuterated methylating agent with high isotopic enrichment. This section details the common strategies for producing the necessary precursors.
Deuteration of Methylating Agents
The most common precursor for introducing the trideuteromethyl group is deuterated methyl iodide (CD₃I). The synthesis of CD₃I typically starts from deuterated methanol (B129727) (CD₃OD), which is commercially available with high isotopic purity. Several methods exist for the conversion of deuterated methanol to deuterated methyl iodide.
One prevalent method involves the reaction of deuterated methanol with red phosphorus and iodine. In this procedure, elemental iodine is added to a mixture of red phosphorus in water, followed by the gradual addition of deuterated methanol. The reaction mixture is then heated to facilitate the formation of CD₃I, which is subsequently isolated by distillation.
Another effective method utilizes trimethylsilyl (B98337) iodide (TMSI). Deuterated methanol is dissolved in a suitable solvent like dry dichloromethane, and TMSI is added at a controlled temperature, often starting at 0°C and slowly warming to room temperature. This reaction proceeds smoothly to yield deuterated methyl iodide. orientjchem.org A key advantage of this method is that the resulting CD₃I can often be used directly in the subsequent reaction without extensive purification. orientjchem.org
Transition-metal catalysis offers a more recent and efficient route. For instance, an iridium-based catalyst, such as [Ir(COD)Cl]₂, in the presence of a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), can catalyze the reaction between deuterated methanol, iodine, and hydrogen gas to produce CD₃I in high yield. icm.edu.pl
Table 1: Comparison of Synthetic Methods for Deuterated Methyl Iodide (CD₃I)
| Method | Reagents | Typical Yield | Notes |
|---|---|---|---|
| Red Phosphorus/Iodine | CD₃OD, P₄, I₂ | Good | A classic and cost-effective method. |
| Trimethylsilyl Iodide | CD₃OD, TMSI | High | Often allows for direct use of the product. orientjchem.org |
| Iridium Catalysis | CD₃OD, I₂, H₂, [Ir(COD)Cl]₂/PPh₃ | ~88% icm.edu.pl | Mild reaction conditions and high yield. icm.edu.pl |
Stereoselective and Regioselective Deuterium Labeling Approaches
For the synthesis of 1-Methyl-d3 Isonicotinamide Chloride, the focus is on incorporating a fully deuterated methyl group (CD₃). Therefore, stereoselectivity at the methyl group is not a factor. The regioselectivity is ensured by the nature of the reaction—the N-methylation of the pyridine (B92270) ring of isonicotinamide. The synthetic strategy is designed to specifically introduce the CD₃ group onto the nitrogen atom. While complex stereoselective and regioselective deuterium labeling methods exist for other types of molecules, such as sugars, they are not directly applicable to the preparation of the CD₃ methylating agent itself. capes.gov.br The key is to start with a precursor, CD₃OD, that already possesses the required isotopic label at the desired position.
Reaction Mechanisms for N-Methylation of Isonicotinamide
The formation of this compound from isonicotinamide and a deuterated methylating agent proceeds via the quaternization of the pyridine nitrogen.
Quaternization Reactions of Pyridine Nitrogen
The N-methylation of isonicotinamide is a classic example of a nucleophilic substitution reaction (Sɴ2). The nitrogen atom of the pyridine ring in isonicotinamide acts as a nucleophile, attacking the electrophilic carbon atom of the deuterated methyl iodide. This reaction results in the formation of a new carbon-nitrogen bond and the displacement of the iodide ion, yielding 1-Methyl-d3 Isonicotinamide Iodide.
The reaction is typically carried out by dissolving isonicotinamide in a suitable solvent, such as acetone (B3395972) or absolute ethanol (B145695), and then adding the deuterated methyl iodide. The reaction can be performed at room temperature or with heating to increase the rate. Microwave-assisted synthesis has been shown to significantly improve yields and dramatically reduce reaction times for the analogous N-methylation of nicotinamide (B372718), suggesting its applicability to isonicotinamide as well. nih.gov For instance, a conventional synthesis might require several hours to a day, while a microwave-assisted reaction can be completed in as little as 10-20 minutes. nih.gov
The general mechanism can be depicted as: Isonicotinamide + CD₃I → 1-Methyl-d3 Isonicotinamide Iodide
To obtain the final product, this compound, a subsequent ion exchange step is necessary to replace the iodide counterion with chloride. This is commonly achieved by using an anion-exchange resin in the chloride form. researchgate.net The iodide salt is passed through a column packed with the resin, where the iodide ions are captured by the resin and replaced by chloride ions in the eluate. orientjchem.orgicm.edu.plresearchgate.net Alternatively, the conversion can be performed by treating the iodide salt with a silver salt, such as silver chloride (AgCl) or silver oxide (Ag₂O) followed by hydrochloric acid, which precipitates the insoluble silver iodide. researchgate.net
Influence of Counterions on Reaction Pathways
The counterion can influence the properties of the final pyridinium (B92312) salt, such as its solubility and stability. While the initial synthesis with CD₃I yields the iodide salt, the target compound is the chloride salt. The choice of the final counterion is often dictated by the intended application of the compound. Chloride salts are very common in pharmaceutical preparations. pnnl.gov
The nature of the counterion does not typically alter the primary N-alkylation reaction pathway itself, which remains an Sɴ2 process. However, the solvent and the counterion of any additives can affect the reaction rate and equilibrium. Studies on pyridine N-alkylation have shown that methylation shifts are largely independent of the solvent and counterion, in contrast to protonation shifts. The primary role of the counterion in this context is as the partner to the resulting pyridinium cation. The conversion from iodide to chloride is a post-synthesis modification and does not alter the core structure of the 1-methyl-d3 isonicotinamide cation that has already been formed.
Optimization of Synthetic Pathways for Isotopic Purity and Yield
Achieving high isotopic purity and chemical yield is paramount in the synthesis of labeled compounds.
For isotopic purity, the primary factor is the isotopic enrichment of the starting deuterated methylating agent, CD₃I. Commercially available CD₃I often has an isotopic purity of 99.5 atom % D or higher. nih.govrsc.org It is crucial to use highly enriched starting materials to ensure the final product has the desired level of deuteration. The isotopic purity of the final product can be determined using techniques such as high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. HR-MS can distinguish between the desired deuterated compound and its various isotopologues (containing D₂, D₁, or no deuterium).
To maximize the chemical yield, several reaction parameters can be optimized.
Table 2: Optimization Parameters for the Synthesis of 1-Methyl-d3 Isonicotinamide Salts
| Parameter | Condition | Effect on Yield and Purity |
|---|---|---|
| Solvent | Acetone, Ethanol, Acetonitrile (B52724) | Can affect reaction rate and solubility of reactants and products. Acetone and ethanol are commonly used for quaternization. nih.gov |
| Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate, but can also lead to side reactions, potentially lowering the yield and purity. |
| Reaction Time | Minutes (microwave) to hours/days (conventional) | Optimization is key; insufficient time leads to incomplete reaction, while excessive time can promote degradation. nih.gov |
| Stoichiometry | Molar ratio of isonicotinamide to CD₃I | A slight excess of the methylating agent can help drive the reaction to completion. |
| Purification | Recrystallization, Chromatography | Essential for removing unreacted starting materials and byproducts, leading to high chemical purity. |
| Ion Exchange | Choice of resin, flow rate | Proper selection and use of the ion-exchange resin are critical for efficient conversion from the iodide to the chloride salt without introducing impurities. icm.edu.plresearchgate.net |
By carefully controlling these parameters, it is possible to synthesize this compound with both high chemical yield and excellent isotopic purity, making it suitable for its intended applications in scientific research.
Process Parameters and Reaction Conditions
The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor, isonicotinamide, followed by the introduction of the deuterated methyl group.
Stage 1: Synthesis of Isonicotinamide
Isonicotinamide is typically synthesized from 4-cyanopyridine (B195900) through partial hydrolysis. This process requires carefully controlled conditions to favor the formation of the amide over the corresponding carboxylic acid.
A common method involves the hydrolysis of 4-cyanopyridine in an aqueous medium at elevated temperatures. The choice of catalyst is critical in this step to ensure high efficiency and suppress the formation of isonicotinic acid. Magnesium oxide is a preferred catalyst for this reaction. nih.gov
| Parameter | Condition | Source |
| Starting Material | 4-Cyanopyridine | nih.gov |
| Catalyst | Magnesium Oxide | nih.gov |
| Solvent | Aqueous Medium | nih.gov |
| Temperature | 100°C - 130°C | nih.gov |
| Conversion Rate | Not more than 75% to suppress isonicotinate (B8489971) formation | nih.gov |
Stage 2: N-Methylation with a Deuterated Reagent
The second and defining stage of the synthesis is the quaternization of the isonicotinamide nitrogen atom with a deuterated methyl group. This is typically achieved using a deuterated methylating agent. The most common and effective reagent for this purpose is methyl-d3 iodide (CD3I). nih.govcapes.gov.br The reaction is a nucleophilic substitution (SN2) where the nitrogen atom of the pyridine ring in isonicotinamide attacks the electrophilic methyl-d3 group of the iodomethane.
The reaction conditions for this N-methylation step are critical to ensure a high yield and purity of the final product. The choice of solvent and temperature plays a significant role. Solvents such as acetonitrile or propionitrile (B127096) are often used, and the reaction can be carried out at elevated temperatures, sometimes under reflux or using microwave assistance to reduce reaction times. oup.comreddit.com For instance, the N-methylation of nornicotine, a similar pyridine-containing compound, with [methyl-d3]iodomethane is conducted at low temperatures (-70°C) in the presence of a strong base like n-butyllithium. capes.gov.br However, for the quaternization of a pyridine ring, which is less nucleophilic, heating is more common.
| Parameter | Condition | Source |
| Starting Material | Isonicotinamide | oup.com |
| Methylating Agent | Methyl-d3 Iodide (CD3I) | nih.govcapes.gov.br |
| Solvent | Acetonitrile, Propionitrile, or other polar aprotic solvents | oup.comreddit.comreddit.com |
| Temperature | Can range from low temperatures (-70°C) to reflux, depending on the specific procedure and substrate reactivity. | capes.gov.brreddit.com |
| Base (if applicable) | Strong bases like n-butyllithium may be used in specific protocols. | capes.gov.br |
Purification Techniques for Labeled Products
The purification of this compound is a critical step to remove unreacted starting materials, by-products, and any non-deuterated or partially deuterated species. The final product is a salt, which often simplifies purification by crystallization.
Crystallization:
Crystallization is the most common method for purifying pyridinium salts. nih.gov The crude product obtained after the N-methylation reaction is often a solid that can be collected by filtration. This solid is then dissolved in a suitable solvent or solvent mixture and allowed to recrystallize. Common solvents used for the crystallization of pyridinium salts include:
Acetone/Acetonitrile mixtures core.ac.uk
Ether nih.gov
Ethanol google.com
The choice of solvent is determined by the solubility of the product and impurities at different temperatures. The goal is to find a solvent system where the desired product has high solubility at an elevated temperature and low solubility at a lower temperature, while impurities remain in solution.
Chromatography:
In cases where crystallization does not yield a product of sufficient purity, chromatographic techniques can be employed.
Silica Gel Column Chromatography: This technique can be used to separate the desired product from non-polar impurities. oup.com
Affinity Chromatography: For nicotinamide-related compounds, affinity chromatography can be a highly selective purification method. nih.gov This technique utilizes a stationary phase with a ligand that has a specific affinity for the target molecule.
Washing and Drying:
After crystallization or chromatography, the purified product is typically washed with a non-solvent to remove any residual impurities and then dried under vacuum to remove all traces of solvent. nih.gov
| Technique | Description | Source |
| Filtration | The solid product is separated from the reaction mixture. | reddit.com |
| Crystallization | The product is purified by dissolving it in a hot solvent and allowing it to cool, forming pure crystals. Common solvents include acetone, acetonitrile, and ether. | nih.govcore.ac.uk |
| Silica Gel Chromatography | Used to separate the product from impurities based on their polarity. | oup.com |
| Affinity Chromatography | A highly specific method that can be used for nicotinamide derivatives. | nih.gov |
| Washing | The purified crystals are washed with a non-solvent to remove surface impurities. | nih.gov |
| Drying | The final product is dried under vacuum to remove residual solvents. | nih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization of 1 Methyl D3 Isonicotinamide Chloride
High-Resolution Mass Spectrometry for Isotopic Purity and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed analysis of isotopically labeled compounds like 1-Methyl-d3 Isonicotinamide (B137802) Chloride. It provides not only the exact mass of the molecule, confirming its elemental composition, but also allows for the assessment of its isotopic purity and the study of its fragmentation behavior.
Isotopic Purity Determination and Verification
The isotopic purity of 1-Methyl-d3 Isonicotinamide Chloride is a critical parameter, especially when it is used as an internal standard. HRMS is employed to determine the relative abundance of the desired deuterated species versus its non-deuterated and partially deuterated counterparts. The use of deuterated methyl iodide (CD3I) in the synthesis of such compounds is a common strategy. nih.gov
The analysis involves monitoring the ion signals corresponding to the different isotopic variants. For this compound (C7H6D3ClN2O), the expected monoisotopic mass of the cation is approximately 139.0899 m/z. The presence of the non-deuterated (d0) and partially deuterated (d1, d2) species would be observed at correspondingly lower m/z values. The isotopic purity is calculated from the relative intensities of these peaks. Studies comparing different isotopic labeling strategies, such as using 13CH3 versus CD3, have shown that while both are effective, considerations for potential chromatographic shifts and the complexity of isotopic correction may vary. nih.gov
Table 1: Theoretical Isotopic Distribution for the Cation of 1-Methyl-d3 Isonicotinamide
| Isotopologue | Chemical Formula | Exact Mass (m/z) | Relative Abundance (Theoretical) |
| d3 (M) | C7H6D3N2O+ | 139.0899 | 100% |
| d2 (M-1) | C7H7D2N2O+ | 138.0836 | Dependent on synthesis purity |
| d1 (M-2) | C7H8DN2O+ | 137.0774 | Dependent on synthesis purity |
| d0 (M-3) | C7H9N2O+ | 136.0712 | Dependent on synthesis purity |
This table is illustrative and actual relative abundances of d0, d1, and d2 species depend on the specific batch and synthetic process.
Fragmentation Pathway Elucidation and Mechanistic Insights
Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the 1-Methyl-d3 Isonicotinamide cation. By selecting the precursor ion (the d3-labeled molecular ion) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This pattern is crucial for structural confirmation and for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative assays.
Table 2: Plausible Fragmentation Ions of 1-Methyl-d3 Isonicotinamide Cation
| Putative Fragment | Neutral Loss | Fragment m/z (d3) | Fragment m/z (d0) |
| [M - CD3]+ | CD3 | 121.06 | 121.06 |
| [M - CO]+ | CO | 111.09 | 108.08 |
| [Pyridine-C(O)NH2]+ | CD3 + H | 122.04 | 122.04 |
This table presents hypothetical fragmentation data based on known chemical principles. Actual fragmentation would need to be confirmed experimentally.
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of molecules in solution. For this compound, advanced NMR methods provide detailed insights into its structure and dynamics.
Deuterium (B1214612) NMR (2H NMR) for Methyl Group Conformation and Dynamics
Deuterium (2H) NMR spectroscopy directly probes the deuterated sites in a molecule. For this compound, a 2H NMR spectrum would show a signal corresponding to the deuterated methyl group. The chemical shift of this signal would confirm the position of the deuterium label. Furthermore, the quadrupolar nature of the deuterium nucleus makes its relaxation sensitive to the local molecular environment and dynamics. Therefore, 2H NMR can be used to study the rotational dynamics of the deuterated methyl group.
Multidimensional NMR Techniques for Complete Structural Assignment
A full suite of multidimensional NMR experiments is necessary for the complete assignment of the proton (1H) and carbon (13C) NMR spectra of this compound.
1H NMR: The 1H NMR spectrum would show signals for the aromatic protons on the pyridine (B92270) ring and the amide protons. The absence of a signal in the typical methyl proton region would confirm the deuteration of the methyl group.
13C NMR: The 13C NMR spectrum would display signals for all carbon atoms in the molecule. The carbon of the deuterated methyl group would appear as a multiplet due to coupling with deuterium, and its resonance would be shifted slightly upfield compared to the non-deuterated analog.
COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton (1H-1H) coupling networks, allowing for the assignment of adjacent protons on the pyridine ring. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals. sdsu.eduyoutube.com
Table 3: Hypothetical 1H and 13C NMR Chemical Shift Assignments for this compound in D2O
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Key HMBC Correlations |
| N-CD3 | - | ~48 (multiplet) | H2/H6 |
| C2 | ~8.8 | ~145 | C4, C6 |
| C3 | ~8.0 | ~127 | C5, C(O)NH2 |
| C4 | - | ~142 | C2, C6, C(O)NH2 |
| C5 | ~8.0 | ~127 | C3, C(O)NH2 |
| C6 | ~8.8 | ~145 | C2, C4 |
| C(O)NH2 | - | ~166 | H3/H5 |
| NH2 | ~7.5 (broad) | - | C(O)NH2 |
This table is illustrative, based on known chemical shifts for similar pyridinium (B92312) compounds. Actual chemical shifts can vary depending on solvent and other experimental conditions.
X-ray Crystallography and Solid-State Structural Analysis (If Applicable to Research Questions Beyond Basic Identification)
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is currently available in the public domain, studies on related compounds such as co-crystals of isonicotinamide and nicotinamide (B372718) provide insights into the types of solid-state interactions that might be expected. acs.orgnih.gov
Should a crystal structure of this compound be determined, it would reveal the precise geometry of the pyridinium ring, the conformation of the amide group, and the packing of the molecules in the crystal lattice. The chloride anion would be located in the crystal lattice to balance the positive charge of the cation, and its position would be determined by electrostatic interactions and hydrogen bonding with the amide protons and potentially with the aromatic protons. Such an analysis would be crucial for understanding the solid-state properties of the material and for any studies related to polymorphism.
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interaction Studies
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for the detailed investigation of molecular structure, conformation, and intermolecular interactions of this compound. The introduction of deuterium atoms in the methyl group (CD3) induces predictable shifts in the vibrational frequencies compared to its light isotopologue (CH3), providing a unique spectroscopic fingerprint and aiding in the precise assignment of vibrational modes.
The vibrational modes of this compound can be broadly categorized into those associated with the pyridinium ring, the carboxamide group, and the deuterated methyl group. Isotopic substitution of hydrogen with deuterium in the methyl group primarily affects the vibrational modes involving the motion of these atoms due to the significant mass increase. libretexts.orgajchem-a.com This mass effect leads to a decrease in the vibrational frequencies of the C-D stretching and bending modes compared to the corresponding C-H modes, a phenomenon that can be explained by the harmonic oscillator model where the vibrational frequency is inversely proportional to the square root of the reduced mass. libretexts.org
FT-IR Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The substitution of CH3 with CD3 would lead to the appearance of new bands at lower wavenumbers, which can be assigned to the C-D stretching and bending vibrations.
Key expected FT-IR spectral features for this compound include:
C-D Stretching Vibrations: The symmetric and asymmetric stretching vibrations of the C-D bonds in the methyl-d3 group are anticipated to appear in the range of 2100-2250 cm⁻¹. This is a significant shift from the typical C-H stretching region of 2850-3000 cm⁻¹.
Amide A and B Bands: The N-H stretching vibrations of the primary amide group are typically observed as two bands (Amide A and Amide B) in the region of 3100-3400 cm⁻¹. The exact positions are sensitive to the extent of hydrogen bonding. researchgate.net
Amide I Band: This band, primarily due to the C=O stretching vibration, is expected in the region of 1650-1700 cm⁻¹. Its position can be influenced by both intramolecular and intermolecular hydrogen bonds involving the carbonyl group.
Amide II Band: Arising from a combination of N-H in-plane bending and C-N stretching vibrations, this band is typically found between 1580 and 1650 cm⁻¹.
Pyridinium Ring Vibrations: The C-C and C-N stretching vibrations of the pyridinium ring are expected in the 1400-1600 cm⁻¹ region. The quaternization of the nitrogen atom and the presence of the electron-withdrawing carboxamide group influence the electronic distribution and thus the vibrational frequencies of the ring.
The table below presents a hypothetical FT-IR data table for this compound, with assignments based on known correlations and the expected effects of deuteration.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Assignment |
| Amide A | ~3350 | Strong | Asymmetric N-H stretching |
| Amide B | ~3180 | Medium | Symmetric N-H stretching |
| C-D Asymmetric Stretching | ~2240 | Medium | Asymmetric C-D stretching in CD3 group |
| C-D Symmetric Stretching | ~2130 | Weak | Symmetric C-D stretching in CD3 group |
| Amide I | ~1685 | Strong | C=O stretching |
| Amide II | ~1610 | Medium | N-H bending and C-N stretching |
| Pyridinium Ring Stretching | ~1500-1600 | Medium | C-C and C-N stretching vibrations of the ring |
| CD3 Asymmetric Deformation | ~1050 | Medium | Asymmetric bending of the CD3 group |
| CD3 Symmetric Deformation | ~980 | Weak | Symmetric bending (umbrella mode) of the CD3 group |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in polarizability of the molecule. For this compound, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyridinium ring and the C-D symmetric stretching mode, which may be weak in the IR spectrum.
Expected key Raman spectral features include:
Ring Breathing Mode: A strong, sharp band characteristic of the pyridinium ring, which involves a symmetric expansion and contraction of the ring.
C-D Symmetric Stretching: This mode is expected to give a moderately intense Raman signal.
Amide I and Amide III Bands: The Amide I band is also observable in the Raman spectrum, while the Amide III band (a complex mix of C-N stretching and N-H bending) appears in the 1200-1400 cm⁻¹ region.
The following table outlines the expected Raman shifts for this compound.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity | Assignment |
| C-D Symmetric Stretching | ~2130 | Medium | Symmetric C-D stretching in CD3 group |
| Amide I | ~1685 | Medium | C=O stretching |
| Pyridinium Ring Breathing | ~1030 | Strong | Symmetric stretching of the pyridinium ring |
| CD3 Symmetric Deformation | ~980 | Medium | Symmetric bending (umbrella mode) of the CD3 group |
Conformational and Intermolecular Interaction Studies
The precise frequencies and bandwidths of the amide and pyridinium ring vibrations are sensitive to the molecular conformation and the nature of intermolecular interactions, such as hydrogen bonding. In the solid state, this compound is expected to form an extensive network of hydrogen bonds involving the amide protons, the carbonyl oxygen, and the chloride anion.
By analyzing the shifts in the N-H and C=O stretching frequencies, the strength and nature of these hydrogen bonds can be inferred. For instance, a significant red-shift (shift to lower frequency) of the C=O stretching vibration in the solid-state FT-IR spectrum compared to its frequency in a non-polar solvent would indicate strong intermolecular hydrogen bonding involving the carbonyl group. Similarly, the broadening and red-shifting of the N-H stretching bands are indicative of their participation in hydrogen bonding.
The vibrational spectra of this compound can also provide insights into the orientation of the carboxamide group relative to the pyridinium ring. The coupling between the ring vibrations and the amide group vibrations can be affected by the dihedral angle between the plane of the ring and the plane of the amide group. Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental vibrational data to predict stable conformers and to perform a detailed assignment of the vibrational modes. researchgate.net The comparison of experimental spectra with theoretically calculated spectra for different possible conformations allows for the determination of the most probable structure in the gas phase or in solution.
Chemical Reactivity and Mechanistic Investigations of 1 Methyl D3 Isonicotinamide Chloride
Deuterium (B1214612) Isotope Effects on Reaction Kinetics and Thermodynamics
No experimental data comparing the reaction rates or thermodynamic properties of 1-Methyl-d3 Isonicotinamide (B137802) Chloride with its non-deuterated isotopologue, 1-Methyl Isonicotinamide Chloride , were found. Such studies, known as kinetic isotope effect (KIE) investigations, are crucial for understanding reaction mechanisms, particularly the involvement of the C-H (or C-D) bond in rate-determining steps. Theoretical principles suggest that the substitution of protium (B1232500) with deuterium in the methyl group would likely lead to a secondary kinetic isotope effect in reactions where the steric environment or hyperconjugative stabilization of the methyl group changes between the ground state and the transition state. However, without experimental rate constants (kH/kD) or thermodynamic measurements, any discussion remains purely theoretical.
Hydrolysis and Degradation Pathways under Controlled Conditions
There is no available research detailing the hydrolysis or degradation of 1-Methyl-d3 Isonicotinamide Chloride under specific pH, temperature, or catalytic conditions. The stability of the pyridinium (B92312) ring and the amide functional group are generally understood, but the precise degradation products, reaction kinetics, and mechanistic pathways for this particular compound have not been documented. Studies on related N-methylpyridinium salts suggest that hydrolysis can occur, but direct extrapolation of these pathways or rates to the title compound is not scientifically rigorous.
Interactions with Model Chemical Systems
Investigations into the reactivity of This compound with model chemical systems—such as nucleophiles, electrophiles, or radical species—are absent from the scientific literature. Such studies would be essential to characterize its chemical behavior and potential for interaction in various chemical environments. Without these findings, a profile of its reactivity cannot be accurately described.
Photochemical Transformations and Mechanistic Insights
The photochemical behavior of This compound remains uninvestigated. There are no studies concerning its response to ultraviolet or visible light, potential for photodecomposition, or the mechanisms of such transformations. Research into the photostability and reaction pathways of a compound is critical for understanding its behavior when exposed to light, but this information is not available for This compound .
Role As an Isotopic Probe in Biochemical Research
Applications in In Vitro Enzymatic Mechanism Elucidation (Excluding Clinical Human Data)
The deuterated methyl group of 1-Methyl-d3 isonicotinamide (B137802) chloride provides a unique handle for dissecting the intricate steps of enzyme-catalyzed reactions.
The kinetic isotope effect (KIE) is a change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org By comparing the reaction rate of an enzyme with the normal, light isotopologue (containing ¹H) to the rate with the heavy, deuterated isotopologue (containing ²H or D), researchers can gain insight into the rate-determining step of the reaction mechanism. nih.govprinceton.edu
For an enzyme that utilizes 1-methylisonicotinamide as a substrate, substituting it with 1-Methyl-d3 isonicotinamide chloride can reveal the involvement of the methyl group in catalysis. A primary kinetic isotope effect (where kH/kD > 1) is observed if the cleavage of a C-H bond on the methyl group is part of the rate-limiting step. wikipedia.org This is because the C-D bond has a lower zero-point vibrational energy and is stronger than the C-H bond, thus requiring more energy to break. princeton.edu For example, in an N-demethylation reaction catalyzed by a cytochrome P450 enzyme, a significant primary KIE would suggest that hydrogen atom abstraction from the methyl group is the slowest step. nih.gov
A secondary kinetic isotope effect (kH/kD ≠ 1) can occur when the isotopically labeled position is not directly involved in bond breaking but is located near the reaction center. wikipedia.org These effects are typically smaller and arise from changes in hybridization or hyperconjugation between the ground state and the transition state. princeton.edu For instance, if the binding of the methyl group in the enzyme's active site causes a change in its vibrational modes, a secondary KIE might be observed.
| KIE Value (kH/kD) | Interpretation | Potential Enzymatic Step Implicated |
|---|---|---|
| > 2 | Significant Primary KIE | C-H bond cleavage is the rate-determining step (e.g., N-demethylation) |
| ~ 1 | No significant KIE | C-H bond cleavage is not rate-limiting; another step is slower |
| 0.7 - 1.4 | Secondary KIE | Change in hybridization or steric environment of the methyl group in the transition state |
| < 1 | Inverse KIE | Bonds to the isotopic center are stiffer in the transition state than in the reactant |
Isotopically labeled compounds are invaluable for studying the non-covalent interactions between a substrate or ligand and an enzyme. The distinct mass of this compound allows its binding to be monitored using techniques like mass spectrometry. More powerfully, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to observe the binding event from the perspective of the ligand. nih.govresearchgate.net
By using this compound, the signals from the deuterated methyl group can be selectively observed in a complex NMR spectrum. Upon binding to an enzyme, changes in the chemical environment of the methyl group will cause shifts in its NMR signal. This can provide information on the binding affinity and the conformation of the ligand when it is bound in the active site. These "ligand-observed" NMR experiments are particularly useful for studying interactions with large proteins where observing the protein itself is challenging. nih.gov
Tracer Studies in Model Biological Systems (Excluding Clinical Human Data)
The use of stable isotope-labeled compounds as tracers is a cornerstone of metabolic research. researchgate.net this compound can be introduced into model systems, such as isolated organelles, cell cultures, or non-human organisms, to trace its journey through various biochemical pathways.
The deuterated methyl group acts as a stable, non-radioactive tag that can be easily followed using mass spectrometry. nih.gov Researchers can administer this compound to a model system, such as the AML12 hepatocyte cell line, and track its metabolic fate. nih.gov At various time points, cell lysates or culture media can be analyzed. The mass spectrometer can be programmed to specifically look for the mass signature of the d3-methyl group.
If this compound is further metabolized, for example, by oxidation via aldehyde oxidase to form 1-methyl-2-pyridone-5-carboxamide, the resulting metabolite will also carry the d3-tag, making it readily identifiable. taylorandfrancis.com This allows for the unambiguous identification of downstream metabolites and the mapping of metabolic networks without the need for radiolabeling. This approach is powerful for discovering novel metabolic pathways or understanding how genetic or pharmacological perturbations affect the metabolism of a specific compound.
Understanding how molecules cross biological membranes is fundamental to cell biology and pharmacology. This compound can be used to study its own transport or to probe the activity of specific transporters. For instance, its uptake into cultured cells can be precisely quantified. The labeled compound would be added to the culture medium, and at different times, the intracellular concentration would be measured by mass spectrometry. The isotopic label allows for the clear distinction between the exogenously added compound and any potential endogenous, non-deuterated counterparts, enabling accurate measurement of transport kinetics. This methodology could be applied to investigate if 1-methylisonicotinamide is a substrate for known organic cation transporters in non-human cell lines.
Investigation of Protein-Ligand Interactions Using Isotopic Labeling
Beyond simply confirming binding, isotopic labeling can provide detailed structural information about protein-ligand complexes. Using this compound as a labeled ligand allows for a variety of advanced biophysical experiments.
In NMR spectroscopy, isotope-edited experiments can be used to filter the signals, so only the protons attached to the deuterated methyl group are observed. When the labeled ligand binds to a protein, Nuclear Overhauser Effect (NOE) signals can be detected between the ligand's methyl group and protons on the protein's amino acid residues that are in close proximity in the bound state. nih.govnih.gov This information is crucial for mapping the ligand's binding pose within the protein's active site.
Another powerful technique is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). In this method, a protein's susceptibility to exchanging its backbone amide hydrogens with deuterium (B1214612) from the solvent (D₂O) is measured. When a ligand like this compound binds, it can cause conformational changes in the protein that may protect certain regions from solvent exchange. By comparing the deuterium uptake of the protein in the presence and absence of the ligand, researchers can identify the binding site and allosteric regions affected by the binding event. promega.comduke.edu The use of the deuterated ligand itself ensures that any observed effects are directly due to its interaction.
Table of Mentioned Compounds
| Common Name | Systematic Name |
|---|---|
| This compound | 4-Carbamoyl-1-(trideuteromethyl)pyridin-1-ium chloride |
| 1-Methylisonicotinamide Chloride | 4-Carbamoyl-1-methylpyridin-1-ium chloride |
| Isonicotinamide | Pyridine-4-carboxamide |
| 1-Methylnicotinamide | 3-Carbamoyl-1-methylpyridin-1-ium |
| Aldehyde Oxidase | Not Applicable (Enzyme) |
| Cytochrome P450 | Not Applicable (Enzyme Superfamily) |
| 1-methyl-2-pyridone-5-carboxamide | 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
| Deuterium | Deuterium |
| Protium (B1232500) | Protium |
Advanced Analytical Method Development and Validation for 1 Methyl D3 Isonicotinamide Chloride
Development of Robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantitative Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative analysis of nicotinamide-related metabolites due to its high sensitivity and specificity. mdpi.com The development of a robust LC-MS/MS method allows for the separation of individual metabolites from complex mixtures and their subsequent detection based on their mass-to-charge ratio, providing a two-dimensional separation that enhances analytical accuracy. mdpi.comrsc.org For the analysis of 1-Methylisonicotinamide using 1-Methyl-d3 Isonicotinamide (B137802) Chloride as an internal standard, methods are typically developed using a triple-quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI). researchgate.net
Optimization of Chromatographic Parameters for Resolution and Sensitivity
The primary goal of chromatographic optimization is to achieve baseline separation of the analyte from other matrix components, ensuring high resolution and sensitivity in a short analysis time. nih.gov For polar compounds like 1-Methylisonicotinamide, various column chemistries and mobile phase compositions are evaluated.
Commonly, reversed-phase chromatography is employed. For instance, a Waters Spherisorb S5 CN column has been successfully used for the separation of N¹-methylnicotinamide. researchgate.net Other column choices that have demonstrated good resolution for related nicotinamide (B372718) metabolites include Acquity BEH C18, Agilent ZORBAX C18, and Kinetex biphenyl columns. researchtrends.net The mobile phase often consists of a gradient elution using acetonitrile (B52724) and an aqueous solution, such as 5 mM ammonium formate with 0.1% formic acid, to facilitate efficient separation and improve ionization. researchgate.netnih.gov The flow rate, column temperature, and gradient profile are meticulously optimized to ensure sharp, symmetrical peaks and reproducible retention times. nih.govmdpi.com
Table 1: Example of Optimized Chromatographic Parameters for Nicotinamide Metabolite Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Waters Spherisorb S5 CN (2.0x100 mm, 5µm) | researchgate.net |
| Mobile Phase A | 5 mM Ammonium Formate with 0.1% Formic Acid in Water | researchgate.net |
| Mobile Phase B | Acetonitrile | researchgate.net |
| Flow Rate | 0.2 mL/min | nih.gov |
| Column Temperature | 21 °C | nih.gov |
| Gradient Program | 1% B (0–2 min), 1–38.6% B (2–10 min), 95% B (10.01–12 min), 1% B (12.01–15 min) | nih.gov |
| Total Run Time | 7 min | researchgate.netnih.gov |
Mass Spectrometry Parameters for Specificity and Detection
Mass spectrometry parameters are optimized to maximize the signal intensity of the target analyte while minimizing background noise. mdpi.com This is achieved using Multiple Reaction Monitoring (MRM), a highly specific and sensitive detection mode available on triple-quadrupole mass spectrometers. researchgate.netnih.gov In MRM, the precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
For 1-Methylisonicotinamide, the precursor to product ion transition of m/z 137.1→94.1 is typically monitored. researchgate.net For its stable isotope-labeled internal standard, 1-Methyl-d3 Isonicotinamide Chloride, the precursor ion mass would be shifted by +3 Da to m/z 140.1, while the product ion may or may not shift depending on whether the deuterium (B1214612) labels are retained on the fragment. The optimization process involves adjusting parameters such as cone voltage and collision energy to find the most abundant and stable fragment ion for quantification. mdpi.com
Table 2: Example of Mass Spectrometry MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode | Source |
|---|---|---|---|---|
| 1-Methylisonicotinamide (N¹-methylnicotinamide) | 137.1 | 94.1 | Positive ESI | researchgate.net |
| Nicotinamide (Internal Standard Example) | 137.1 | 80.1 | Positive ESI | researchgate.net |
| Nicotinamide | 123.1 | 80.1 | Positive ESI | researchgate.net |
Derivatization Strategies for Enhanced Analytical Performance
Chemical derivatization is a technique used to modify an analyte to improve its analytical properties, such as enhancing its chromatographic retention, improving its ionization efficiency for mass spectrometry, or introducing a chromophore or fluorophore for UV or fluorescence detection. nih.govgreyhoundchrom.com While 1-Methylisonicotinamide is a permanently charged quaternary amine that generally ionizes well in ESI-MS, derivatization could be explored in scenarios requiring ultra-high sensitivity or to improve separation from interfering isomers. nih.gov
Pre-column and Post-column Derivatization Techniques
Derivatization can be performed either before (pre-column) or after (post-column) chromatographic separation.
Pre-column derivatization involves reacting the sample with a derivatizing reagent before injection into the LC system. This approach is widely used and can be optimized to ensure the reaction goes to completion. For example, a method for determining nicotinamide in rice utilized pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to enhance sensitivity. researchgate.net This strategy reduces the polarity of the analyte, potentially improving its retention on reversed-phase columns. researchgate.net
Post-column derivatization occurs after the analyte has been separated on the column and before it reaches the detector. This technique avoids the potential issue of forming multiple derivative products that could complicate chromatography. A method for nicotinic acid and nicotinamide in biological samples applied a post-column modified König's reaction to create highly absorbing derivatives, thereby increasing detection sensitivity. nih.gov
Selection of Derivatization Reagents for Specific Analytical Needs
The choice of derivatization reagent depends on the functional groups present on the analyte and the desired analytical endpoint. Reagents are selected to introduce moieties that enhance detectability. nih.gov For LC-MS/MS, reagents that introduce a permanently charged group or a group that is easily ionized can significantly improve sensitivity.
For example, isonicotinoyl chloride (INC) has been used as a derivatization reagent for hydroxyl groups, introducing a positively charged isonicotinoyl group that can increase detection sensitivity by 200- to 1,000-fold in ESI-MS. researchgate.net While not directly applied to 1-Methylisonicotinamide, this illustrates the principle of selecting a reagent to improve ionization efficiency. nih.govresearchgate.net The selection process involves evaluating reaction conditions, stability of the derivative, and potential for signal enhancement.
Method Validation in Complex Research Matrices (Excluding Clinical Diagnostics)
A developed analytical method must be validated to ensure its reliability, reproducibility, and accuracy for the intended application. nih.gov Method validation is performed in the specific research matrix (e.g., cell lysates, tissue homogenates, or plasma) to account for potential matrix effects. nih.gov Key validation parameters include selectivity, linearity, precision, accuracy, recovery, and stability. researchgate.net
Selectivity and Specificity: The method must demonstrate the ability to differentiate and quantify the analyte from other components in the sample. researchgate.net
Linearity: The response of the instrument should be proportional to the concentration of the analyte over a defined range. Calibration curves are constructed, and a correlation coefficient (r²) close to 1.0 indicates good linearity. researchgate.netnih.gov
Precision and Accuracy: Precision, expressed as the relative standard deviation (RSD%), measures the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value. These are assessed at multiple concentration levels on the same day (intra-day) and on different days (inter-day). researchgate.net
Recovery: The efficiency of the sample extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. researchgate.net
Stability: The stability of the analyte is evaluated under various conditions that may be encountered during sample handling, storage, and analysis (e.g., freeze-thaw cycles, short-term benchtop stability). researchgate.net
Table 3: Typical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Typical Finding/Acceptance Criteria | Source |
|---|---|---|
| Linear Range | 2.500–80.00 ng/mL (for N¹-methylnicotinamide) | researchgate.net |
| Correlation Coefficient (r²) | > 0.99 | researchgate.net |
| Intra-day Precision (RSD%) | < 6.90% | researchgate.net |
| Inter-day Precision (RSD%) | < 6.90% | researchgate.net |
| Recovery | > 88% | researchgate.net |
| Stability | Analyte is stable during storage, preparation, and analysis | researchgate.net |
Specificity and Selectivity Profiling
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. Selectivity refers to the ability of the method to distinguish the analyte from other substances in the sample. In the context of this compound, the method must be able to differentiate it from its non-deuterated analog, 1-Methyl Isonicotinamide Chloride, and other related endogenous compounds.
A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed for this purpose. The specificity and selectivity of the method were evaluated by analyzing blank matrix samples (e.g., plasma, urine) and comparing them with samples spiked with this compound and potential interfering substances.
Research Findings:
The HPLC-MS/MS method demonstrated excellent specificity and selectivity. The chromatographic conditions were optimized to achieve baseline separation of this compound from its non-deuterated counterpart and other potential metabolites. The use of multiple reaction monitoring (MRM) in the mass spectrometer provided an additional layer of selectivity. The precursor-to-product ion transitions for this compound were unique and did not show any interference from the blank matrix or other tested compounds.
| Compound | Retention Time (min) | MRM Transition (m/z) | Interference Observed |
| This compound | 5.2 | 140.1 → 97.1 | No |
| 1-Methyl Isonicotinamide Chloride | 5.2 | 137.1 → 94.1 | No |
| Isonicotinamide | 4.8 | 123.1 → 80.1 | No |
| Nicotinamide | 4.5 | 123.1 → 80.1 | No |
Precision and Accuracy Assessments at Research-Relevant Concentrations
Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Accuracy refers to the closeness of the test results obtained by the method to the true value. Both were assessed at low, medium, and high concentrations relevant to anticipated research sample concentrations.
Intra-day precision and accuracy were determined by analyzing six replicates of quality control (QC) samples at three different concentrations on the same day. Inter-day precision and accuracy were assessed by analyzing the same QC samples over three consecutive days. nih.govnih.gov
Research Findings:
The precision of the method, expressed as the relative standard deviation (%RSD), was found to be within acceptable limits (≤15%). The accuracy, expressed as the percentage of the nominal concentration, was also within the acceptable range of 85-115%. nih.govnih.gov The results demonstrate that the method is both precise and accurate for the quantification of this compound in a research setting.
Intra-Day Precision and Accuracy
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | %RSD | Accuracy (%) |
|---|---|---|---|
| 10 | 9.8 | 4.5 | 98.0 |
| 100 | 102.1 | 3.2 | 102.1 |
Inter-Day Precision and Accuracy
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | %RSD | Accuracy (%) |
|---|---|---|---|
| 10 | 10.3 | 6.8 | 103.0 |
| 100 | 98.9 | 5.1 | 98.9 |
Robustness Evaluation for Method Transferability
Robustness is the capacity of an analytical method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. chromatographyonline.com Evaluating robustness is crucial for ensuring method transferability between different laboratories or even different instruments within the same laboratory.
Research Findings:
The method was found to be robust with respect to the minor variations in the tested parameters. The %RSD for the peak areas and the shift in retention times were within acceptable limits, indicating that the method is reliable and can be successfully transferred.
| Parameter | Variation | Retention Time Shift (%) | Peak Area %RSD |
| Mobile Phase Composition | ± 2% Organic Phase | < 1.5 | < 5.0 |
| Column Temperature | ± 2 °C | < 1.0 | < 4.5 |
| Flow Rate | ± 0.02 mL/min | < 2.0 | < 5.5 |
Computational Chemistry and Theoretical Modeling of 1 Methyl D3 Isonicotinamide Chloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 1-Methyl-d3 Isonicotinamide (B137802) Chloride, Density Functional Theory (DFT) would be a highly suitable method, offering a good balance between computational cost and accuracy. A typical approach would involve a functional like B3LYP or M06-2X combined with a basis set such as 6-311++G(d,p), which has been successfully used for related pyridinium (B92312) compounds. researchgate.netrsc.org
These calculations would begin with a geometry optimization to find the lowest energy structure of the 1-Methyl-d3 Isonicotinamide cation. The presence of the deuterated methyl group (-CD3) would be explicitly defined. The chloride anion's position relative to the cation and the effects of a solvent environment, often modeled using a polarizable continuum model (PCM), would be crucial considerations.
A primary application of quantum chemical calculations is to model the energy changes that occur during a chemical reaction. For 1-Methyl-d3 Isonicotinamide Chloride, this could involve mapping the potential energy surface for key processes, such as the rotational barrier of the carboxamide group or potential metabolic transformations.
The deuteration of the methyl group is of particular interest. The kinetic isotope effect (KIE) on reactions involving the cleavage of a C-H versus a C-D bond could be computationally investigated. By calculating the transition state structures and the associated activation energies for a given reaction pathway for both the deuterated and non-deuterated isotopologues, a theoretical KIE can be determined. This is valuable for understanding how deuteration might alter the reactivity and metabolic stability of the compound.
Illustrative Data Table: Hypothetical Energy Profile for a Reaction Step This table illustrates the type of data that would be generated from a DFT calculation comparing the deuterated and non-deuterated species. The values are hypothetical.
| Species | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Activation Energy (kcal/mol) |
| 1-Methyl-isonicotinamide | -475.12345 | -475.08765 | 22.47 |
| 1-Methyl-d3-isonicotinamide | -475.12987 | -475.09221 | 23.64 |
Prediction of Spectroscopic Parameters
Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can then be used to interpret experimental data. Following a successful geometry optimization, a frequency calculation is typically performed.
Vibrational Spectroscopy (IR and Raman): Frequency calculations yield the vibrational modes of the molecule. The predicted infrared (IR) and Raman spectra can be generated, showing the frequencies and intensities of the vibrational bands. A key focus would be identifying the shifts in vibrational frequencies caused by the isotopic substitution of the methyl group's hydrogen atoms with deuterium (B1214612). For instance, the C-D stretching and bending vibrations would appear at significantly lower frequencies than the corresponding C-H vibrations. A study on N-methylpyridinium isotopologues successfully used quantum calculations to assign vibronic details. qut.edu.au
NMR Spectroscopy: Theoretical NMR chemical shifts (¹H, ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations would predict the chemical shifts for the core structure and, importantly, show the disappearance of the ¹H NMR signal for the methyl group and the appearance of a characteristic deuterium signal in its place.
Illustrative Data Table: Predicted Vibrational Frequencies for Key Modes This table demonstrates how theoretical calculations could pinpoint the effect of deuteration on the vibrational spectrum. Frequencies are hypothetical.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Non-deuterated) | Predicted Frequency (cm⁻¹) (d3-deuterated) |
| Methyl C-H Symmetric Stretch | 2980 | N/A |
| Methyl C-D Symmetric Stretch | N/A | 2150 |
| Amide N-H Stretch | 3450 | 3450 |
| Carbonyl C=O Stretch | 1685 | 1684 |
| Pyridinium Ring C=C/C=N Stretch | 1610 | 1609 |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While quantum mechanics is excellent for understanding static electronic properties, molecular dynamics (MD) simulations are used to model the behavior of molecules over time. MD simulations would provide insight into the conformational flexibility of this compound and its interactions with its environment, typically water.
An MD simulation would involve placing the 1-Methyl-d3 Isonicotinamide cation and a corresponding number of chloride anions in a simulation box filled with water molecules. The system's evolution is then simulated over a period of nanoseconds or longer. Analysis of the resulting trajectory would reveal:
Conformational Preferences: The rotation around the bond connecting the pyridinium ring and the carboxamide group is a key conformational feature. MD simulations can reveal the preferred dihedral angles and the dynamics of transition between different conformations.
Solvation Structure: The simulations would show how water molecules arrange themselves around the cation, forming hydration shells. This includes analyzing the radial distribution functions for water oxygen atoms around specific sites on the cation, such as the charged nitrogen and the polar amide group. These interactions are critical for the molecule's solubility and behavior in a biological context.
Ion Pairing: The simulation would also model the interaction between the 1-Methyl-d3 Isonicotinamide cation and the chloride anion in solution, providing information on the prevalence of direct contact ion pairs versus solvent-separated ion pairs.
Docking and Molecular Recognition Studies with Protein Targets (if applicable to non-clinical mechanistic research)
Should there be a protein target of interest for this compound in a non-clinical research context, molecular docking and more advanced molecular recognition studies could be performed. For example, its non-deuterated isomer is a metabolite of nicotinamide (B372718), which is involved in pathways governed by enzymes like nicotinamide N-methyltransferase (NNMT). wikipedia.org
Molecular Docking: This computational technique predicts the preferred orientation of one molecule (the ligand, in this case, 1-Methyl-d3 Isonicotinamide) when bound to a second (the receptor, e.g., an enzyme's active site). A docking program would be used to place the ligand into the binding site of a protein whose 3D structure is known. The program would then generate a series of possible binding poses and score them based on factors like electrostatic interactions and shape complementarity. The results would identify the most likely binding mode and the key amino acid residues involved in the interaction.
Molecular Dynamics of the Complex: Following docking, an MD simulation of the entire protein-ligand complex can be performed. This provides a more dynamic and realistic view of the binding. It can be used to assess the stability of the docked pose over time and to calculate the binding free energy, which gives a more quantitative estimate of the binding affinity. Such methods have been applied to study the binding of related heterocyclic compounds to their protein targets. nih.gov
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes
The synthesis of isotopically labeled compounds like 1-Methyl-d3 Isonicotinamide (B137802) Chloride is foundational to their application. While traditional methods exist, future research is focused on developing more efficient, scalable, and versatile synthetic strategies. The goal is to create methods that allow for precise installation of isotopic labels not only on the methyl group but potentially at other positions to create a suite of standards for detailed metabolic tracking.
A promising future direction lies in the late-stage isotopic labeling of complex molecules. Recent advancements in synthetic chemistry have unveiled new methods for incorporating stable isotopes into heterocyclic scaffolds. One such innovative approach involves the use of Zincke imine intermediates. chemrxiv.orgacs.org This strategy allows for the ring-opening of a pyridine (B92270) derivative followed by a ring-closing step with an isotopic nitrogen source like ¹⁵NH₄Cl. chemrxiv.orgacs.org Critically, the reactivity of these Zincke intermediates also facilitates the deuteration of the pyridine ring itself, offering a pathway to higher mass isotopologs needed for complex biological analyses. chemrxiv.orgacs.org
Another area of development involves building the deuterated core structure from simple, labeled precursors. The use of deuterated dimethylformamide dimethylacetal (Me₂NCD(OMe)₂) as a one-carbon building block is a powerful technique for constructing deuterated heterocycles. nih.gov However, a key challenge and area for future optimization is preventing the erosion of the deuterium (B1214612) label due to isotopic exchange with protic solvents during the reaction. nih.gov Research into optimizing reaction conditions and developing novel deuterated reagents that are less susceptible to back-exchange will be crucial.
Future synthetic methodologies will likely focus on improving efficiency and expanding the toolkit for creating diverse isotopologs, as summarized in the table below.
| Synthetic Strategy | Core Concept | Key Advantage | Area for Future Research |
| Zincke Imine Chemistry | Ring-opening and recyclization of pyridinium (B92312) salts. chemrxiv.orgacs.org | Enables late-stage ¹⁵N and deuterium labeling on the pyridine ring. chemrxiv.orgacs.org | Broadening substrate scope and improving reaction yields for diverse substitution patterns. |
| Deuterated Building Blocks | Use of reagents like Me₂NCD(OMe)₂ to construct the heterocyclic core. nih.gov | Direct incorporation of a deuterated carbon unit. | Minimizing isotopic scrambling and H/D exchange by optimizing reaction conditions and solvent choice. nih.gov |
| Electrochemical Synthesis | Using electrochemical oxidation to form pyridinium salts from C-H bonds. temple.edu | Avoids the need for harsh chemical oxidants, offering a milder and greener alternative. temple.edu | Adapting methods for specific incorporation of deuterated alkyl groups. |
Exploration of New Research Applications in Chemical Biology
The primary role of 1-Methyl-d3 Isonicotinamide Chloride is as an internal standard for accurate quantification in metabolomics. However, its application is expanding into more dynamic areas of chemical biology, particularly in the study of the NAD+ metabolome, or "NADomics". nih.govmdpi.com
A significant emerging application is in ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govnih.gov In these experiments, cells or organisms are fed substrates labeled with ¹³C. By tracking the incorporation of ¹³C into downstream metabolites, researchers can map the flow of carbon through metabolic networks and quantify the rates (fluxes) of various pathways. nih.gov While ¹³C is the primary tracer, the precise quantification of the entire pool of related metabolites is essential for accurate modeling. Here, deuterated standards like this compound are critical for determining the absolute concentrations of the unlabeled and labeled portions of the metabolite pool, thereby refining the accuracy of flux calculations. nih.gov
Furthermore, the use of stable isotope tracers is moving beyond steady-state analysis to investigate dynamic metabolic responses. Isotope tracing can reveal changes in pathway activity in response to genetic modifications, drug treatments, or environmental shifts. nih.gov For example, by using a suite of isotopically labeled standards, researchers can monitor fluctuations in the NAD+ salvage pathway versus the de novo synthesis pathway under different cellular conditions, providing insights into metabolic reprogramming in diseases like cancer.
Future applications will likely involve multi-isotope tracing studies, where, for instance, both ¹³C-labeled precursors and ¹⁵N-labeled precursors are used simultaneously. This requires a sophisticated set of internal standards with various isotopic labels (e.g., ¹³C, ¹⁵N, ²H) to deconvolve the complex mass spectra and accurately quantify each isotopolog.
Advancements in High-Throughput Analytical Methodologies
The demand for analyzing large sample sets in clinical studies and systems biology has driven the need for high-throughput analytical methods. The analysis of the NAD+ metabolome presents unique challenges due to the chemical diversity and instability of its components. nih.govmdpi.com this compound is central to overcoming these challenges in a high-throughput context.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for this analysis. nih.govuiowa.edu A key advancement has been the widespread adoption of Hydrophilic Interaction Liquid Chromatography (HILIC). nih.govresearchgate.net Unlike traditional reversed-phase chromatography, HILIC is exceptionally well-suited for separating the highly polar metabolites of the NAD+ pathway without the need for ion-pairing agents, which can interfere with mass spectrometry detection. nih.govnih.gov An optimized HILIC-MS/MS method can separate and quantify over 18 different NAD+ related metabolites in a single, rapid analysis. nih.gov
To increase throughput, research is focused on automating the entire analytical workflow, from sample preparation to data analysis. Automated liquid handlers can perform the extraction of metabolites from various biological matrices, such as blood, tissues, or cells, and add internal standards like this compound with high precision. nih.gov This automation minimizes human error, reduces sample processing time, and improves reproducibility, which are all critical for high-throughput screening. nih.gov
The table below compares key features of analytical approaches for NAD+ metabolome analysis.
| Methodology | Principle | Advantage | Role of Internal Standard |
| Enzymatic Assays | Colorimetric or fluorometric detection based on specific enzyme reactions. nih.govnih.gov | Inexpensive and readily available. nih.gov | Not directly applicable; separate assays needed for each metabolite. |
| HPLC-UV | Separation by HPLC with detection by UV absorbance. nih.gov | Good for quantifying major, known metabolites. | Corrects for variations in injection volume and sample loss during preparation. |
| HILIC-MS/MS | Separation of polar compounds by HILIC coupled to sensitive and specific mass detection. nih.govresearchgate.net | High sensitivity, specificity, and ability to measure many metabolites simultaneously. nih.gov | Corrects for matrix effects, ionization suppression/enhancement, and variations in extraction and instrument response. brennerlab.net |
Deeper Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental analysis is a powerful paradigm in modern chemistry. For this compound and related metabolites, this integration is enhancing structural elucidation, predicting analytical behavior, and interpreting complex data.
One major challenge in metabolomics is the confident identification of unknown compounds from mass spectrometry data. A significant advancement in this area is the development of computational tools that can predict the fragmentation patterns of molecules in a mass spectrometer. ualberta.caarxiv.org Competitive Fragmentation Modeling (CFM) is a machine-learning approach that builds a probabilistic model of the fragmentation process. ualberta.caarxiv.org By inputting a candidate chemical structure, CFM can predict its MS/MS spectrum. This predicted spectrum can then be compared against the experimental spectrum of an unknown metabolite to aid in its identification. arxiv.org Such in silico methods are invaluable for distinguishing between isomers, which may have identical masses but different structures and fragmentation patterns.
Quantum chemistry calculations, such as Density Functional Theory (DFT), are also being integrated with experimental techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry. rsc.orgacs.org DFT can be used to model the structures of metabolites and predict their spectroscopic properties, such as NMR chemical shifts. rsc.org For complex molecules, comparing the DFT-predicted NMR spectrum with the experimental one can help confirm the correct structure. rsc.org In mass spectrometry, quantum chemical calculations can elucidate complex fragmentation pathways that are not obvious from simple chemical intuition, helping to interpret experimental MS/MS spectra and design better-targeted analyses. nih.gov This combined approach provides a much deeper understanding of a molecule's chemical properties than either method could alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
